1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h8-11,16,18H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRJYGWNTXYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a novel compound that belongs to the class of piperazine derivatives. Its structure incorporates a triazole moiety, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, the compound was tested against several bacterial strains. The results indicated that it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin: 8 |
| Escherichia coli | 32 | Amoxicillin: 16 |
| Pseudomonas aeruginosa | 64 | Gentamicin: 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through its effect on cytokine release in peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations .
Table 2: Cytokine Inhibition by the Compound
| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Anticancer Activity
In vitro studies have also highlighted the anticancer properties of this compound. It showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 15 | Doxorubicin: 10 |
| A549 | 20 | Cisplatin: 18 |
Case Studies
Several case studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound. One notable study involved administering varying doses to animal models to observe therapeutic effects and side effects. Results indicated a favorable safety profile with minimal toxicity observed at therapeutic doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Psychoactive Profiles
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine): Structure: Shares the cyclohexyl-piperazine core but replaces the triazole-carbonyl group with a diphenylethyl chain. Key Difference: The diphenylethyl group in MT-45 enhances μ-opioid receptor affinity, whereas the triazole-carbonyl-ethylphenyl group in the target compound likely reduces opioid activity but may improve metabolic stability .
Fluorinated MT-45 Analogues (2F-, 3F-, 4F-MT-45) :
Antibacterial Fluoroquinolone-Triazole Hybrids
- Compound 2f/2g (Ciprofloxacin/Norfloxacin Hybrids): Structure: Piperazine linked to a 1,2,3-triazole-4-carbonyl group and a quinolone core (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline). Activity: Exhibits broad-spectrum antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus and E. coli) due to dual targeting of DNA gyrase and topoisomerase IV .
Nitroimidazole-Triazole-Piperazine Derivatives
- Compounds 11e–11i: Structure: Piperazine bridged to nitroimidazole and aryl-substituted triazoles (e.g., 4-methoxyphenyl, 2-ethylphenyl). Activity: Evaluated for antitumor and antimicrobial effects. For example, compound 11h (2-ethylphenyl substituent) shows moderate cytotoxicity (IC₅₀: 12 µM against HeLa cells) .
Piperazine-Based Enzyme Inhibitors
- KU-0059436 (PARP-1 Inhibitor): Structure: Piperazine linked to a phthalazinone and cyclopropanecarbonyl group. Activity: Inhibits PARP-1/2 with IC₅₀ < 10 nM, used in BRCA-deficient cancers . Comparison: The target compound’s triazole group could mimic the phthalazinone’s role in enzyme binding, though direct PARP inhibition is unconfirmed.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
*Predicted based on structural analogs.
Discussion of Structure-Activity Relationships (SAR)
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine core with cyclohexyl and alkyne/azide substituents.
- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, as demonstrated in analogous piperazine-triazole syntheses .
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity . Key reagents include CuSO₄·5H₂O and sodium ascorbate for CuAAC, with solvents like DCM/water mixtures .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and regioselectivity of the triazole ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous confirmation of 3D structure, using software like SHELXL for refinement .
- FTIR : To confirm carbonyl (C=O) and triazole (C-N) functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Optimization : Screen copper catalysts (e.g., CuI vs. CuSO₄/ascorbate) to enhance triazole formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Temperature Control : Maintain 25–40°C during CuAAC to balance reaction rate and decomposition risks .
- Real-Time Monitoring : Use TLC or inline UV spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time) to isolate variables .
- Target Profiling : Use kinase/GPCR panels to identify off-target effects that may explain divergent results .
- Metabolic Stability Tests : Compare in vitro (e.g., liver microsomes) and in vivo (e.g., mouse models) data to assess bioavailability impacts .
Q. How do structural modifications influence receptor binding affinity?
- Substituent Analysis : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess SAR trends.
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., PARP-1 for anticancer activity) .
- Comparative Studies : Benchmark against analogs like 1-cyclohexyl-4-(propylsulfonyl)piperazine to evaluate the triazole’s role in potency .
Methodological Guidance
Designing experiments to assess metabolic stability:
- In Vitro Models : Incubate with human liver microsomes (HLM) or hepatocytes, monitoring parent compound depletion via LC-MS .
- Phase I/II Metabolism : Identify metabolites using HRMS/MS and compare with synthetic standards (e.g., fluorinated analogs for CYP450 profiling) .
- In Vivo Correlation : Administer to rodents and collect plasma/urine for pharmacokinetic analysis (AUC, t½) .
Validating target engagement in cellular assays:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-glycine for transporter inhibition studies) .
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets (e.g., PARP-1) and confirm loss of compound efficacy .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to map downstream effects on apoptosis or DNA repair pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
